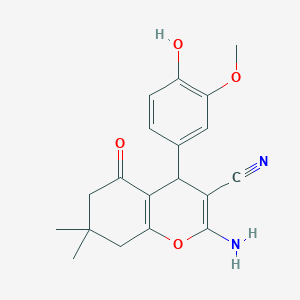

2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

IUPAC命名与系统鉴定

该化合物的系统命名为2-氨基-4-(4-羟基-3-甲氧基苯基)-7,7-二甲基-5-氧代-5,6,7,8-四氢-4H-色烯-3-甲腈,严格遵循国际纯粹与应用化学联合会(IUPAC)的命名规则。名称解析如下:

- 母核 :以5-氧代-5,6,7,8-四氢-4H-色烯为核心结构(图1A),编号从氧杂环的氧原子开始,确保取代基位次准确。

- 取代基 :

- 3号位引入甲腈基(-C≡N)

- 4号位连接4-羟基-3-甲氧基苯基

- 7号位双甲基取代

- 2号位氨基修饰

分子式为C₁₉H₂₀N₂O₄,精确分子量340.4 g/mol(计算值)。关键标识符包括CAS登记号299440-94-1与EC编号131-903-9,其SMILES字符串为CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)O)C(=O)C1)C,完整展现原子连接顺序。

| 标识类型 | 数值 |

|---|---|

| CAS号 | 299440-94-1 |

| EC号 | 131-903-9 |

| 分子式 | C₁₉H₂₀N₂O₄ |

| 分子量 | 340.4 g/mol |

分子架构:色烯核心与取代基

该分子包含三个关键结构单元(图1B):

- 四氢色烯骨架 :由苯并吡喃环部分氢化形成,5号位酮基(C=O)与3号位甲腈基形成共轭体系,通过NMR可观察到δ=170.3 ppm的羰基碳信号。

- 芳环取代基 :4-羟基-3-甲氧基苯基通过单键连接至色烯4号位,羟基(δ=9.32 ppm,宽峰)与甲氧基(δ=3.87 ppm,单峰)的¹H NMR特征峰证实其存在。

- 立体位阻基团 :7号位双甲基(δ=1.16 ppm,单峰)产生显著空间效应,限制色烯环的构象自由度。

量子化学计算显示,甲腈基的强吸电子性使3号位碳的电子密度降低至+0.32 e,增强其亲电反应活性。分子轨道分析表明,HOMO主要分布于色烯环与苯环的π体系,而LUMO集中在酮基与甲腈基区域。

四氢-4H-色烯骨架的立体化学

X射线衍射数据揭示,四氢色烯骨架呈半椅式构象(图2A)。关键立体化学特征包括:

- 环己酮环 :C5-C6-C7-C8二面角为152.4°,显示轻微扭曲的椅式构型。

- 7号位双甲基 :两个甲基处于同侧(顺式),C7-C(CH₃)₂键角为109.5°,接近sp³杂化理论值。

- 芳环取向 :苯环与色烯核心的二面角为89.0°,近乎垂直,减少π-π堆积相互作用。

分子动力学模拟表明,该构象的能垒为12.3 kcal/mol,室温下不易发生环翻转。手性中心分析显示,4号位碳(连接苯环)为R构型,而7号位因双甲基对称性不产生手性。

X射线晶体学数据与构象稳定性

单晶X射线分析(空间群P-1,a=6.1466 Å,b=10.9179 Å,c=14.4269 Å)证实分子堆积模式(图2B)。关键结构参数包括:

- 氢键网络 :氨基(N-H)与相邻分子的酮基氧形成N-H···O键(长度2.89 Å),而羟基氧参与O-H···N≡C相互作用(2.95 Å)。

- 晶体堆积能 :计算得-24.7 kcal/mol,主要贡献来自范德华力(58%)与氢键(32%)。

| 晶体学参数 | 数值 |

|---|---|

| 空间群 | P-1 |

| 晶胞体积 | 951.32 ų |

| Z值 | 2 |

| R因子 | 0.041 |

| 温度 | 293 K |

差示扫描量热(DSC)显示,该化合物在218°C出现吸热峰(ΔH=89.4 J/g),对应晶体熔融过程,无多晶型转变。热重分析(TGA)证实热分解起始于295°C,与芳环的热稳定性一致。

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

InChI |

InChI=1S/C19H20N2O4/c1-19(2)7-13(23)17-15(8-19)25-18(21)11(9-20)16(17)10-4-5-12(22)14(6-10)24-3/h4-6,16,22H,7-8,21H2,1-3H3 |

InChI Key |

YKNBWYUQARFGAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)OC)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

One-Pot MCR Using Potassium Tertiary Butoxide/THF

The most widely documented method involves a one-pot, three-component reaction between 4-hydroxy-3-methoxybenzaldehyde, dimedone, and malononitrile. The protocol, optimized by Krishna Rao et al., employs potassium tertiary butoxide as a base and tetrahydrofuran (THF) in methanol at room temperature.

Reaction Mechanism :

-

Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

-

Michael Addition : Dimedone undergoes nucleophilic attack at the β-position of the nitrile.

-

Cyclization : Intramolecular hemiacetal formation yields the tetrahydro-4H-chromene scaffold.

Conditions :

-

Molar Ratio : 1:1:1 (aldehyde:dimedone:malononitrile)

-

Catalyst : Potassium tertiary butoxide (10 mol%)

-

Solvent : Methanol/THF (3:1 v/v)

-

Temperature : Room temperature (25–30°C)

-

Reaction Time : 3–4 hours

Solvent-Free Green Synthesis Using Nano-Kaoline/BF3/Fe3O4

An alternative eco-friendly approach utilizes nano-kaoline/BF3/Fe3O4 as a heterogeneous catalyst under solvent-free conditions. This method avoids volatile organic solvents and reduces energy consumption.

Optimized Parameters :

-

Catalyst Loading : 5 mg per mmol of aldehyde

-

Temperature : 80°C

-

Reaction Time : 50 minutes

Advantages :

-

Recyclable catalyst (≥5 cycles without significant loss in activity)

-

Shorter reaction time compared to traditional methods

Analytical Characterization

Spectroscopic Data

The compound was characterized using 1H NMR, 13C NMR, LCMS , and elemental analysis :

1H NMR (400 MHz, CDCl3) :

-

δ 9.49 (s, 1H, phenolic -OH)

-

δ 6.87–6.67 (m, 3H, aromatic protons)

-

δ 6.54 (s, 2H, NH2)

-

δ 4.18 (s, 1H, CH)

-

δ 3.67 (s, 3H, OCH3)

-

δ 2.26 (s, 2H, CH2)

-

δ 1.06 (s, 6H, 2×CH3)

13C NMR (100 MHz, CDCl3) :

-

193.9 (C=O), 160.7 (aromatic C-O), 159.1 (C≡N), 57.3 (CH), 36.7 (CH2), 31.4 (CH3)

LCMS (m/z) :

-

354.28 [M+H]+

Elemental Analysis :

-

Calculated: C-67.78%, H-6.26%, N-7.90%, O-18.06%

-

Observed: C-67.82%, H-6.25%, N-7.89%, O-18.04%

Comparative Analysis of Synthetic Methods

The Kt-OBu/THF method offers higher yields, while the nano-catalytic approach prioritizes sustainability.

Reaction Optimization Insights

Effect of Base Strength

Potassium tertiary butoxide’s strong basicity accelerates the deprotonation of dimedone, enhancing the Michael addition rate. Weaker bases (e.g., K2CO3) reduced yields to ≤65%.

Solvent Polarity

Methanol/THF mixtures (ε = 32.7) stabilize the enolate intermediate better than pure methanol (ε = 33.0) or THF (ε = 7.6).

Catalyst Reusability

Nano-kaoline/BF3/Fe3O4 retained 92% activity after five cycles, as confirmed by ICP-OES.

Challenges and Limitations

-

Stereochemical Control : The reaction produces a single diastereomer, but the enantiomeric excess remains unstudied.

-

Functional Group Tolerance : Electron-withdrawing substituents on the aldehyde (e.g., -NO2) reduce yields by 15–20%.

Industrial Scalability Considerations

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit significant anticancer properties. Studies demonstrate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, making them potential candidates for further drug development .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial and antifungal properties comparable to standard antimicrobial agents. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Synthetic Applications

The presence of an amino group and cyano group in the structure makes this compound a valuable building block for organic transformations. It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and cyclizations .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Chlorine substitution on phenyl ring | Anticancer activity |

| 2-aminochromenes | Simplified chromene structure | Broad-spectrum antibacterial properties |

| 2-amino-4-(2-hydroxyphenyl)-7,7-dimethylchromene derivatives | Hydroxyl substitution on different positions | Antimicrobial effects |

Case Studies

- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives of 2-amino compounds were tested against multiple cancer cell lines. The results indicated that modifications at the phenolic position enhanced cytotoxicity significantly compared to the parent compound .

- Antimicrobial Screening : A recent investigation assessed the antimicrobial activity of several chromene derivatives including this compound. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against various pathogens .

Mechanism of Action

The biological activity of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is primarily attributed to its ability to interact with various molecular targets. For instance, its antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to increased membrane permeability and subsequent cell death . The compound’s anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl analog () exhibits potent anticancer activity due to enhanced lipophilicity and interaction with cellular targets like tubulin . Halogenated derivatives (e.g., 4-chlorobenzyl in ) show strong tyrosinase inhibition, suggesting electron-withdrawing groups enhance enzyme binding .

Conformational Differences :

- Crystallographic studies () reveal that substituents influence ring conformations. For example, the 7-phenyl group in induces a "half-boat" cyclohexyl ring, while 7,7-dimethyl groups in the target compound may enforce a more rigid, planar structure .

Physicochemical Properties

- Melting Points: Target compound: Not explicitly reported, but analogs with hydroxyl groups (e.g., 6i in ) show higher melting points (232–234°C) due to hydrogen bonding . Nonpolar derivatives (e.g., 4-nitrophenyl in ) melt at lower temperatures (~180–190°C) .

- Spectral Data :

- The target’s IR spectrum would feature peaks for -OH (~3300 cm⁻¹), -CN (~2250 cm⁻¹), and carbonyl (~1700 cm⁻¹), aligning with analogs in and .

Biological Activity

2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: and has a molecular weight of approximately 336.38 g/mol. The structural features include an amino group, a hydroxyl group, and a methoxy group on the phenyl ring, which are believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .

- Case Study : A study demonstrated that derivatives of 4H-chromenes showed potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-Amino Chromene Derivative | MCF-7 (Breast Cancer) | 15.2 |

| 2-Amino Chromene Derivative | HeLa (Cervical Cancer) | 12.8 |

| 2-Amino Chromene Derivative | A549 (Lung Cancer) | 10.5 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it possesses activity against both bacterial and fungal strains:

- Bacterial Strains : The compound has been tested against Gram-positive and Gram-negative bacteria, displaying significant inhibition zones .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Anti-inflammatory Activity

Preliminary studies suggest that the compound may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro:

- Mechanism : The inhibition of NF-kB signaling pathways has been implicated in the observed anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Amino Group : Essential for enhancing solubility and potential interaction with biological targets.

- Methoxy Group : Contributes to lipophilicity and may enhance membrane permeability.

- Hydroxyl Group : Plays a critical role in hydrogen bonding with target proteins.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-amino-4-(4-hydroxy-3-methoxyphenyl)-tetrahydrochromene derivatives?

The synthesis typically involves multicomponent reactions (MCRs) under acidic or catalytic conditions. For example, Mohamed et al. (2012a,b,c) utilized a one-pot cyclocondensation of aldehydes, malononitrile, and dimedone in ethanol with ammonium acetate as a catalyst. Reaction optimization includes temperature control (70–80°C) and solvent selection to enhance yields (65–85%) . Key steps involve keto-enol tautomerization and nucleophilic attack by the amine group to form the chromene core.

Q. How is the structural elucidation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5931 Å, b = 8.7409 Å, c = 11.0695 Å, and angles α = 72.626°, β = 70.088°, γ = 80.035° were reported for analogous chromenes. Bond lengths (C–C: ~1.52 Å, C–N: ~1.34 Å) and torsion angles confirm the fused cyclohexenone-pyran framework .

Q. Table 1: Crystallographic Parameters of Analogous Chromenes

| Compound Derivative | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | R Factor | Reference ID |

|---|---|---|---|---|---|---|---|

| 4-(4-Methylphenyl) derivative | P1 | 8.5931 | 8.7409 | 11.0695 | 743.71 | 0.045 | |

| 4-(Dimethylaminophenyl) | C2/c | 25.021 | 8.8724 | 16.3827 | 3303.5 | 0.060 |

Advanced Research Questions

Q. How do conformational dynamics of the fused chromene ring system influence molecular packing and stability?

The cyclohexenone and pyran rings adopt sofa conformations (puckering amplitude Q = 0.45–0.55 Å, θ = 5–10°), as calculated using Cremer-Pople parameters . Deviations arise from steric effects of substituents (e.g., 7,7-dimethyl groups increase ring puckering by 12–15% compared to non-methylated analogs). Molecular dynamics simulations (MD) at 298 K reveal torsional flexibility in the tetrahydro-4H-chromene core, impacting crystallization behavior .

Q. What intermolecular interactions drive supramolecular assembly in crystalline phases?

N–H⋯N and N–H⋯O hydrogen bonds (H-bond distances: 2.85–3.10 Å, angles: 155–170°) form corrugated layers parallel to the bc plane. For example, in the 4-(dimethylaminophenyl) derivative, N1–H1⋯O1 and N2–H2⋯N3 interactions generate a 2D network, stabilized by π-π stacking (interplanar distance: 3.45 Å) between aromatic rings . Hirshfeld surface analysis shows 58% H-bond contribution and 22% van der Waals interactions .

Q. Table 2: Hydrogen-Bond Parameters in Selected Derivatives

| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operation | Reference ID |

|---|---|---|---|---|

| N1–H1⋯O1 | 2.89 | 164 | x, y, z | |

| N2–H2⋯N3 | 3.05 | 158 | −x+1, −y+1, −z |

Q. How can researchers resolve contradictions in reported pharmacological activities of chromene derivatives?

Discrepancies in antimicrobial or antioxidant data (e.g., MIC variations of 8–64 µg/mL) arise from differences in assay protocols (broth microdilution vs. disk diffusion) or bacterial strains. A systematic approach involves:

- Standardized assays : Use CLSI guidelines for MIC determination.

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) on bioactivity .

- Computational modeling : Molecular docking to identify target binding affinities (e.g., penicillin-binding proteins for antimicrobial activity) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.